molecular formula C12H17NO2 B1374949 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid CAS No. 1176042-65-1

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid

Cat. No. B1374949
CAS RN: 1176042-65-1
M. Wt: 207.27 g/mol
InChI Key: SSKKONUBZYISDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid (2-DAMP) is a chiral carboxylic acid that has been gaining attention in the scientific community due to its wide range of applications. It is an important synthetic intermediate in the field of organic synthesis and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Preparation Techniques

  • 3-Dimethylamino-3-phenylpropanol, a compound related to 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid, was synthesized from benzaldehyde and malonic acid through Knoevenagel reaction and reduction, demonstrating its preparation potential in organic chemistry (Xiang, 2006).

Applications in Polymerization and Material Science

  • A study used a derivative of this compound for the atom transfer radical polymerization of styrene, indicating its utility in creating functional materials with specific electronic properties (Zhou et al., 2014).

Biomedical and Pharmaceutical Applications

  • Compounds containing the dimethylamino phenyl group, similar to this compound, have been investigated for their antimicrobial properties, suggesting potential in developing new antimicrobial agents (Swarnkar et al., 2014).
  • A study focused on engineering a carbonyl reductase for the enantioselective reduction of β-amino ketones, where 3-(dimethylamino)-1-phenylpropan-1-ol, a structurally related compound, was a key intermediate in synthesizing antidepressants (Zhang et al., 2015).

Environmental and Analytical Chemistry

  • Research on nonconjugated biocompatible macromolecular luminogens involving derivatives of this compound showcases their application in sensing and removal of metal ions, pertinent to environmental monitoring (Dutta et al., 2020).

Electronics and Conductivity

  • A study on 4-(N,N-Dimethylamino)phenyl-substituted benzimidazole, related to this compound, highlights its use as an n-type dopant in controlling electrical conductivity, relevant in the field of organic electronics (Uebe et al., 2018).

properties

IUPAC Name

2-[3-(dimethylamino)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-6-5-7-10(8-9)13(3)4/h5-8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKONUBZYISDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724480
Record name 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1176042-65-1
Record name 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.